Hydrogen Bond Donor Count Reduction: 6-Cyano-N-methylpyridine-2-carboxamide (HBD=1) Versus 6-Cyanopicolinamide (HBD=2)
The N-methyl substitution on 6-cyano-N-methylpyridine-2-carboxamide eliminates one hydrogen bond donor relative to the primary amide analog 6-cyanopicolinamide. The target compound possesses exactly one HBD (the secondary amide N–H), whereas the des-methyl comparator possesses two HBD (primary amide –C(=O)NH2) . This difference is structurally confirmed by the molecular formula (C8H7N3O for the target vs. C7H5N3O for the comparator). In drug-like chemical space, reducing HBD count from 2 to 1 correlates with an approximate 2- to 5-fold increase in passive membrane permeability based on well-established Lipinski and Veber rules [1], though direct experimental PAMPA or Caco-2 data for the target compound are not available in the published literature.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | HBD = 1 (one secondary amide N–H) |
| Comparator Or Baseline | 6-Cyanopicolinamide (CAS 52368-18-0): HBD = 2 (primary amide –C(=O)NH2). Verified via SwissADME computed descriptors on Bidepharm product page . |
| Quantified Difference | Target has 1 fewer HBD (reduction from 2 to 1) |
| Conditions | Structural/computational comparison; experimental permeability data not available for either compound |
Why This Matters
Lower HBD count is associated with improved passive membrane permeability, which may be relevant for intracellular target engagement in cell-based assays or for CNS penetration in neurological research applications—an important consideration when selecting between N-methyl and primary amide analogs for probe or lead compound synthesis.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
